molecular formula C11H16N2 B12646304 N-Methyl-3-(2-pyridyl)piperidine CAS No. 85237-62-3

N-Methyl-3-(2-pyridyl)piperidine

Cat. No.: B12646304
CAS No.: 85237-62-3
M. Wt: 176.26 g/mol
InChI Key: QSRDMJLZGFNRPM-UHFFFAOYSA-N
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Description

N-Methyl-3-(2-pyridyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring at the 3-position and a methyl group at the nitrogen atom

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, palladium catalysts.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Alkylated pyridine derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-3-(2-pyridyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-Methyl-3-(2-pyridyl)piperidine is unique due to its specific substitution pattern, which allows for a distinct set of interactions with biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Properties

CAS No.

85237-62-3

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(1-methylpiperidin-3-yl)pyridine

InChI

InChI=1S/C11H16N2/c1-13-8-4-5-10(9-13)11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

QSRDMJLZGFNRPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=CC=CC=N2

Origin of Product

United States

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